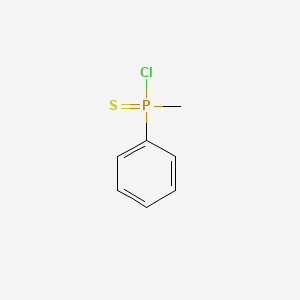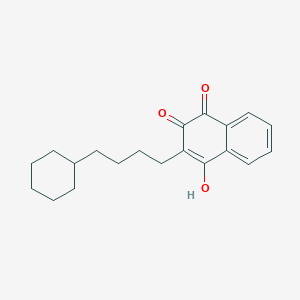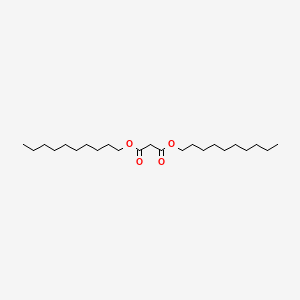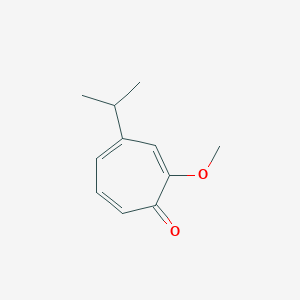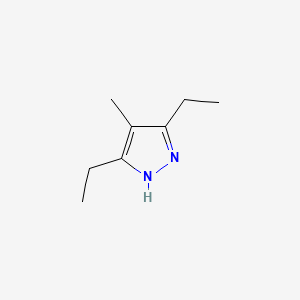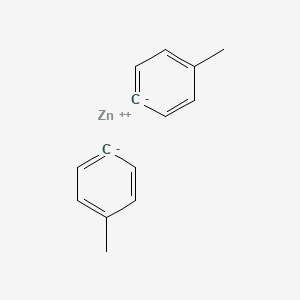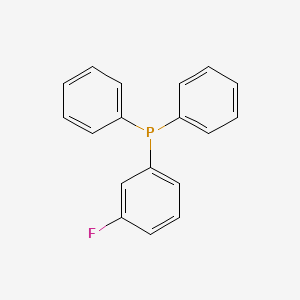
Phosphine, (3-fluorophenyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (3-fluorophenyl)diphenyl- is an organophosphorus compound with the molecular formula C18H14FOP It is a derivative of phosphine where the phosphorus atom is bonded to one 3-fluorophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (3-fluorophenyl)diphenyl- typically involves the reaction of 3-fluorophenylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Diphenylphosphine chloride→Phosphine, (3-fluorophenyl)diphenyl-+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (3-fluorophenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Addition: The compound can add to activated alkenes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Addition: Activated alkenes and catalysts such as palladium complexes are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Addition: Phosphine-alkene adducts.
Scientific Research Applications
Phosphine, (3-fluorophenyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Mechanism of Action
The mechanism by which phosphine, (3-fluorophenyl)diphenyl- exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination to Metal Centers: The phosphorus atom coordinates to transition metals, forming complexes that can activate substrates for chemical reactions.
Electron Donation: The compound can donate electron density to the metal center, stabilizing reactive intermediates.
Comparison with Similar Compounds
Phosphine, (3-fluorophenyl)diphenyl- can be compared to other similar compounds, such as:
Diphenylphosphine: Lacks the fluorine substituent, resulting in different electronic properties.
Tris(3-fluorophenyl)phosphine: Contains three 3-fluorophenyl groups, leading to increased steric hindrance and different reactivity.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group and a phosphine oxide moiety, offering different applications in flame retardancy and dielectric materials.
The uniqueness of phosphine, (3-fluorophenyl)diphenyl- lies in its specific electronic and steric properties, which make it a valuable ligand in catalysis and a versatile building block in organic synthesis.
Properties
CAS No. |
21388-29-4 |
|---|---|
Molecular Formula |
C18H14FP |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(3-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI Key |
VVTPGMKFNKYMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
